

The Pharmacological Profile of OGA Inhibitor MK-8719: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MK-8719

Cat. No.: B11929122

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

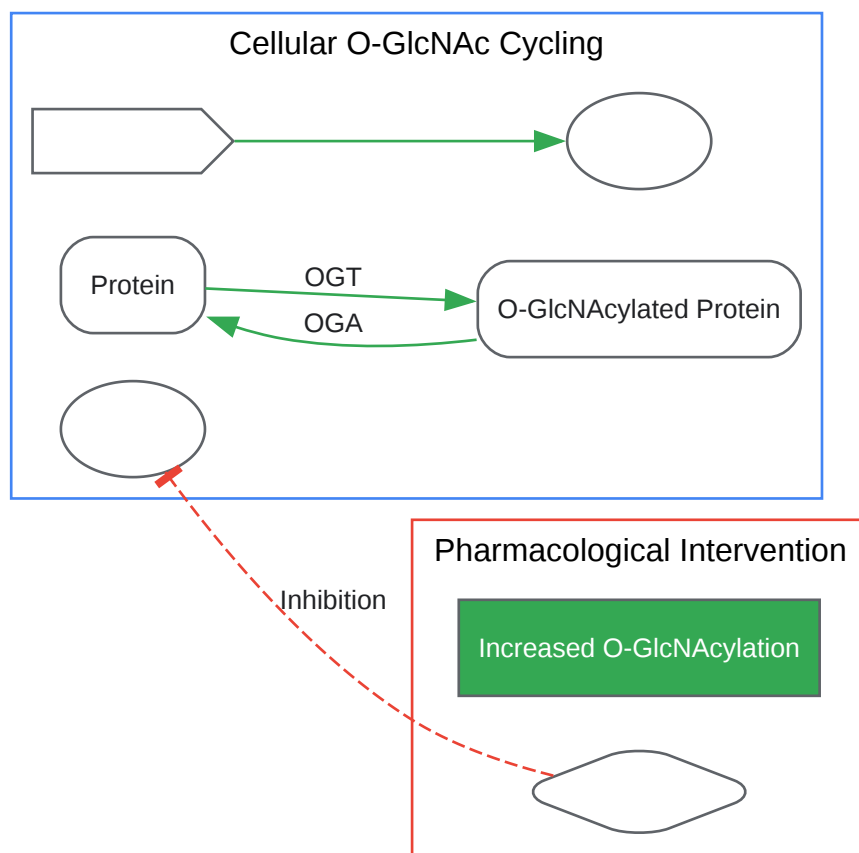
Introduction

MK-8719 is a potent, selective, and brain-penetrant small molecule inhibitor of O-GlcNAcase (OGA), the sole enzyme responsible for removing O-linked β -N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1][2] The strategic inhibition of OGA by **MK-8719** leads to an increase in protein O-GlcNAcylation, a post-translational modification that plays a crucial role in regulating the function of numerous proteins.[1] This mechanism holds significant therapeutic promise for neurodegenerative disorders characterized by the aggregation of the microtubule-associated protein tau, such as Alzheimer's disease and progressive supranuclear palsy (PSP).[2][3] By increasing the O-GlcNAcylation of tau, **MK-8719** is hypothesized to interfere with its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles (NFTs), a key pathological hallmark of these diseases.[1][4] Developed through a medicinal chemistry effort to improve the drug-like properties of earlier carbohydrate-based OGA inhibitors, **MK-8719** has advanced to Phase I clinical trials.[2][5] This technical guide provides a comprehensive overview of the pharmacological profile of **MK-8719**, detailing its mechanism of action, in vitro and in vivo properties, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Mechanism of Action

MK-8719 functions as a competitive and reversible inhibitor of the human OGA enzyme.[3] The catalytic action of OGA involves a two-step process that proceeds through an oxazoline

intermediate.[4] **MK-8719**, a derivative of the thiazoline-based inhibitor thiamet-G, is designed to mimic this transition state, thereby binding to the active site of OGA with high affinity and preventing the hydrolysis of O-GlcNAc from substrate proteins.[2][4] This inhibition leads to a global increase in the levels of O-GlcNAcylated proteins within the cell.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of **MK-8719**.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **MK-8719**, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

Parameter	Species	Value	Reference(s)
hOGA Ki	Human	7.9 nM	[6]
hOGA IC50	Human	< 0.010 μ M	[3]
Cell-based EC50 (PC-12 cells)	Rat	< 0.100 μ M	[3]
hHEX Ki (β -hexosaminidase)	Human	>10,000 nM	[4]
Selectivity (hHEX Ki / hOGA Ki)	-	>1265-fold	Calculated

Table 2: Preclinical Pharmacokinetic Parameters of MK-8719

Species	Dose (mg/kg)	Route	Cmax	Tmax (h)	AUC (μ M·h)	Bioavailability (%)	Brain/Plasma Ratio	Reference(s)
Rat	10	p.o.	0.9 μ M	1	3.3	>60	~0.6	[3][4]
Dog	3	p.o.	-	-	-	>60	-	[3]
Mouse	-	-	-	-	-	>60	-	[3]
Monkey	10	p.o.	0.4 μ M	2	1.8	20	-	[4]

Note: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve). Pharmacokinetic parameters can vary based on experimental conditions.

Table 3: In Vivo Pharmacodynamic and Efficacy Data

Model	Treatment	Key Findings	Reference(s)
rTg4510 Tauopathy Mice	1-100 mg/kg	Dose-dependent increase in brain O-GlcNAc levels. Significant reduction in neurofibrillary tangles.	[3]
rTg4510 Tauopathy Mice	Chronic Dosing	Reduced pathological tau accumulation (AT8 and PHF6 positive). Attenuated brain weight loss and forebrain volume loss.	[7]
Rat	3, 10, 30, 100 mg/kg	Dose-dependent increase in O-GlcNAc levels in brain and PBMCs.	[3]

Experimental Protocols

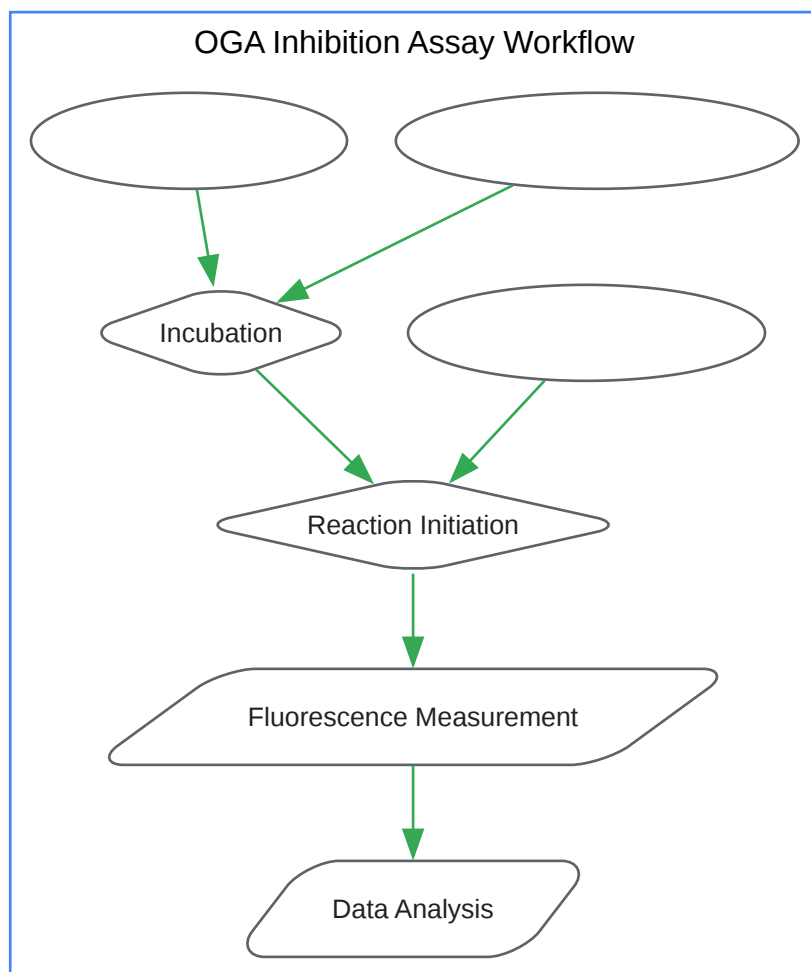
Detailed experimental protocols for the characterization of **MK-8719** are proprietary. However, based on published literature, the following outlines the likely methodologies employed.

In Vitro OGA Inhibition Assay

This assay is crucial for determining the inhibitory potency of compounds like **MK-8719**.

- Principle: A fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl- β -D-glucosaminide (4-MU-GlcNAc), is cleaved by recombinant human OGA, releasing a fluorescent product (4-methylumbelliferone). The rate of fluorescence increase is proportional to enzyme activity.
- Procedure:
 - Reactions are typically performed in a 96- or 384-well plate format.

- Recombinant human OGA is incubated with varying concentrations of **MK-8719** in an appropriate assay buffer (e.g., sodium phosphate buffer with BSA).
- The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
- Fluorescence is monitored over time using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).
- The rate of reaction is calculated for each inhibitor concentration.
- IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation. K_i values are subsequently calculated using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

Figure 2: Workflow for In Vitro OGA Inhibition Assay.

Cell-Based O-GlcNAc Level Measurement (ELISA)

This assay confirms the ability of **MK-8719** to engage its target in a cellular context.

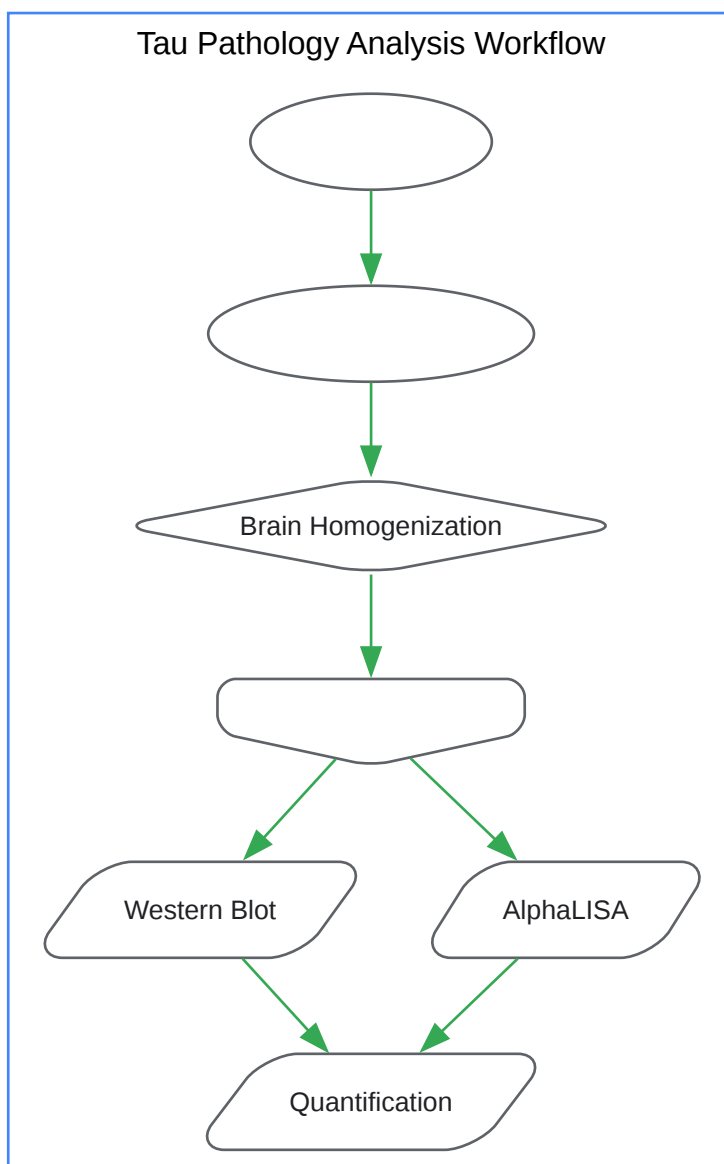
- Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify total O-GlcNAcylated proteins in cell lysates.
- Procedure:
 - Cells (e.g., rat PC-12) are treated with a range of **MK-8719** concentrations for a specified period (e.g., 24 hours).^[6]
 - Cells are lysed, and the total protein concentration is normalized.
 - The wells of a microplate are coated with the cell lysate.
 - A primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2) is added.
 - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added.
 - A chromogenic substrate for the enzyme is introduced, and the resulting color change is measured using a plate reader.
 - The signal intensity is proportional to the amount of O-GlcNAcylated protein.
 - EC50 values are calculated from the dose-response curve.

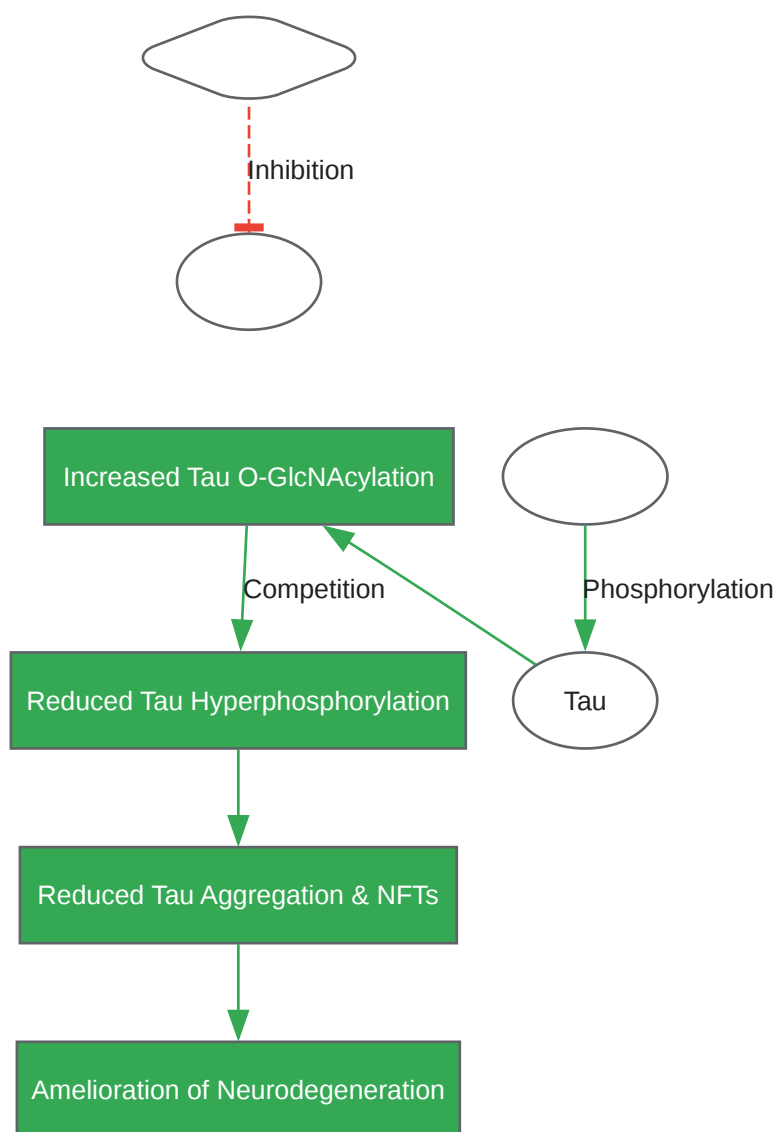
Analysis of Tau Phosphorylation and Aggregation in rTg4510 Mice

These experiments are critical for evaluating the in vivo efficacy of **MK-8719**.

- Principle: Brain homogenates from treated and control rTg4510 mice are analyzed for levels of specific phosphorylated tau species and aggregated tau using immunoassays.

- Procedure:
 - rTg4510 mice are dosed with **MK-8719** or vehicle for a defined period.[\[7\]](#)
 - Brains are harvested and homogenized.
 - Western Blotting: Proteins from the brain homogenates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated tau epitopes (e.g., AT8 [pSer202/pThr205], PHF6) and total tau.
 - AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay can be used to quantify aggregated tau (e.g., using HT7/HT7 antibody pairing).[\[7\]](#)
 - Densitometry (for Western blots) and luminescence/fluorescence readings (for AlphaLISA) are used to quantify the levels of different tau species.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Differential effects of an O-GlcNAcase inhibitor on tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alectos.com [alectos.com]
- 6. Frontiers | Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacological Profile of OGA Inhibitor MK-8719: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929122#pharmacological-profile-of-the-oga-inhibitor-mk-8719]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com